molecular formula C15H12F3N5O2S B2904351 2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 896290-71-4

2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2904351
CAS No.: 896290-71-4
M. Wt: 383.35
InChI Key: JRRCMHGKGWNAIR-UHFFFAOYSA-N
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Description

2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C15H12F3N5O2S and its molecular weight is 383.35. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research into compounds similar to 2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide has shown potential antimicrobial applications. For instance, a study on synthesized N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives demonstrated in-vitro antibacterial, antifungal, and anti-tuberculosis activity (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011). These findings suggest that derivatives containing the 1,2,4-triazol ring system, similar to the compound , could be potent antimicrobial agents.

Anti-Exudative Properties

Another study focused on pyrolin derivatives of 2-{[4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il]-sulfanyl}-N-acetamides, related in structure to the compound of interest, reported significant anti-exudative properties. This research indicated that a high percentage of the synthesized derivatives exhibited anti-exudative effects, with some compounds outperforming standard reference drugs in efficacy (Chalenko et al., 2019). The implications of these findings could extend to the treatment of inflammation and related exudative conditions.

Antitumor Activity

Compounds structurally related to this compound have also been investigated for their antitumor properties. A study reported the synthesis of novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety, with some showing better effectiveness than doxorubicin, a standard antitumor drug (Alqasoumi et al., 2009). This suggests that the compound , due to its structural similarities, may possess potential antitumor activities that warrant further exploration.

Antioxidant Activity

Additionally, research into pyrazole-acetamide derivatives, which share a resemblance to the compound , revealed significant antioxidant activity. This was demonstrated through various assays, indicating the potential of these compounds to mitigate oxidative stress (Chkirate et al., 2019). Given the crucial role of antioxidants in preventing cellular damage and their implications in health and disease, these findings highlight another promising area of application for similar compounds.

Properties

IUPAC Name

2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O2S/c16-15(17,18)25-12-5-3-11(4-6-12)20-13(24)9-26-14-21-19-10-23(14)22-7-1-2-8-22/h1-8,10H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRCMHGKGWNAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)N2C=NN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.